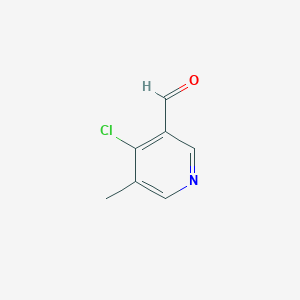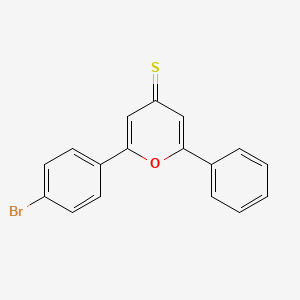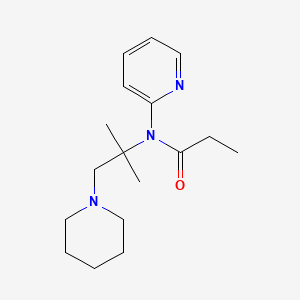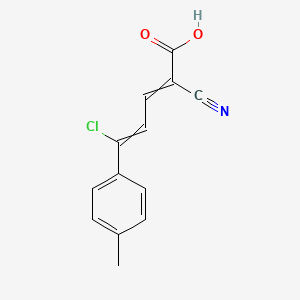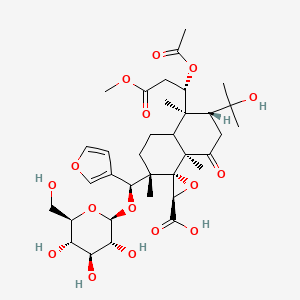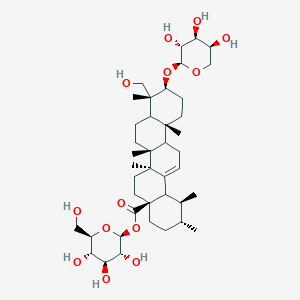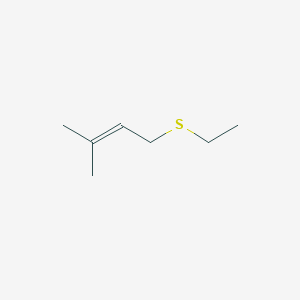
2-Butene, 1-(ethylthio)-3-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Butene, 1-(ethylthio)-3-methyl- is an organic compound that belongs to the family of alkenes It is characterized by the presence of a carbon-carbon double bond and an ethylthio group attached to the third carbon atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butene, 1-(ethylthio)-3-methyl- can be achieved through several methods. One common approach involves the metathesis reaction of ethylene with 2-butene in the presence of a catalyst. For example, MoO_x-based catalysts supported on mixed oxides such as ZrO_2-SiO_2 or TiO_2-SiO_2 have been shown to be effective . The reaction typically occurs at room temperature, making it an efficient and cost-effective method.
Industrial Production Methods
Industrial production of 2-Butene, 1-(ethylthio)-3-methyl- often involves the catalytic cracking of crude oil or the dimerization of ethylene . These processes are carried out on a large scale to meet the demand for this compound in various applications.
Analyse Chemischer Reaktionen
Types of Reactions
2-Butene, 1-(ethylthio)-3-methyl- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various products depending on the conditions and reagents used.
Reduction: Reduction reactions can convert the double bond into a single bond, resulting in different saturated compounds.
Substitution: The ethylthio group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO_4) and ozone (O_3).
Reduction: Hydrogen gas (H_2) in the presence of a palladium catalyst (Pd/C) is often used for reduction reactions.
Substitution: Halogens such as chlorine (Cl_2) and bromine (Br_2) can be used for substitution reactions
Major Products Formed
Oxidation: Oxidation can lead to the formation of epoxides or diols.
Reduction: Reduction typically results in the formation of alkanes.
Substitution: Substitution reactions can produce halogenated alkenes or other functionalized derivatives.
Wissenschaftliche Forschungsanwendungen
2-Butene, 1-(ethylthio)-3-methyl- has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of propylene and other valuable chemicals through metathesis reactions.
Wirkmechanismus
The mechanism of action of 2-Butene, 1-(ethylthio)-3-methyl- involves its interaction with various molecular targets. For example, in halogenation reactions, the compound forms a cyclic halonium ion intermediate, which undergoes anti-addition to produce vicinal dihalides . The specific pathways and targets depend on the type of reaction and the conditions used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
cis-2-Butene and trans-2-Butene: Geometric isomers of 2-Butene, 1-(ethylthio)-3-methyl-, differing in the spatial arrangement of the substituents around the double bond.
Isobutene: Another isomer with a different arrangement of carbon atoms.
Uniqueness
2-Butene, 1-(ethylthio)-3-methyl- is unique due to the presence of the ethylthio group, which imparts distinct chemical properties and reactivity compared to its isomers. This makes it valuable for specific applications in synthesis and industrial processes.
Eigenschaften
CAS-Nummer |
10276-06-9 |
|---|---|
Molekularformel |
C7H14S |
Molekulargewicht |
130.25 g/mol |
IUPAC-Name |
1-ethylsulfanyl-3-methylbut-2-ene |
InChI |
InChI=1S/C7H14S/c1-4-8-6-5-7(2)3/h5H,4,6H2,1-3H3 |
InChI-Schlüssel |
KHRYUIXUVVDGIZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCSCC=C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Lysine, N6-[(1,1-dimethylethoxy)carbonyl]-5-hydroxy-](/img/structure/B14079061.png)
![2,16-Dihydroxy-9-(hydroxymethyl)-5,5-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-11,15-dione](/img/structure/B14079065.png)

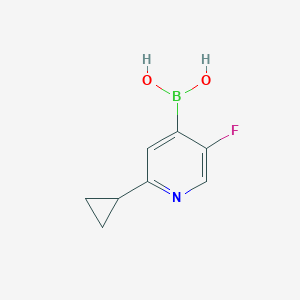

![3-(5-chloro-2-hydroxy-4-methylphenyl)-5-[2-(4-methoxyphenyl)ethyl]-4-[4-(methylsulfanyl)phenyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14079088.png)
